1-Propyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

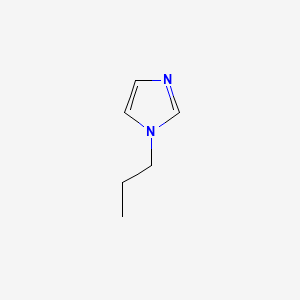

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVYLVCVXXCYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188708 | |

| Record name | 1-Propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-44-2 | |

| Record name | 1-Propylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Propyl-1H-imidazole (CAS: 35203-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole, a heterocyclic organic compound, is a versatile building block with significant applications in pharmaceutical development, materials science, and organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic data, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use in the formation of ionic liquids are presented. Furthermore, this guide elucidates the well-established mechanism of action for imidazole-containing antifungal agents, a class of compounds for which this compound serves as a crucial precursor.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 35203-44-2 | [1] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 94 °C at 11 mmHg | [2] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 76.7 °C | [2] |

| Vapor Pressure | 0.399 mmHg at 25 °C | [2] |

| Refractive Index | 1.4810 - 1.4850 | [2] |

| Purity | ≥ 99% (assay) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The ¹H NMR data provides characteristic signals for the propyl group and the imidazole (B134444) ring protons.

| Data Type | Description | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 0.93 (t, 3H, J = 7.2 Hz), 1.81 (td, 2H, J = 7.2, 14.4 Hz), 3.90 (t, 2H, J = 7.2 Hz), 6.91 (s, 1H), 7.06 (s, 1H), 7.46 (s, 1H) | [2] |

Synthesis and Purification

The synthesis of this compound is commonly achieved through the N-alkylation of imidazole with a propyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the reaction of imidazole with 1-bromopropane (B46711) using sodium hydride as a base.

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Diatomaceous earth

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of imidazole (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at room temperature under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.

-

Concentrate the combined filtrate and washings under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, using a chloroform/methanol gradient as the eluent, to afford this compound as a colorless oil.[2]

Purification

For high-purity requirements, fractional distillation under reduced pressure can be employed as an effective purification method for this compound. This technique is particularly useful for removing non-volatile impurities and residual solvents.[3]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

A primary application of this compound is as a precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The imidazole moiety is a common scaffold in many clinically used drugs, including antifungal and antibacterial agents.[1]

Synthesis of Ionic Liquids

This compound is a key starting material for the synthesis of imidazolium-based ionic liquids. These compounds are gaining prominence as green solvents and catalysts in a variety of chemical processes.[1]

This protocol outlines the synthesis of a common ionic liquid derived from this compound.

Materials:

-

This compound

-

Methyl bromide

-

Ethyl acetate (B1210297)

Procedure:

-

Under an inert atmosphere, add methyl bromide to this compound with constant stirring.

-

Reflux the mixture at an appropriate temperature for several hours.

-

Allow the reaction to cool to room temperature.

-

Add ethyl acetate to precipitate the product.

-

Filter the solid product, wash with ethyl acetate, and dry under vacuum to yield 1-Propyl-3-methylimidazolium bromide as a white solid.[2]

Ligand in Catalysis

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal centers, making it an effective ligand in various catalytic reactions, such as Heck and Suzuki cross-coupling reactions.[4][5] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Role in Biological Signaling Pathways: Antifungal Mechanism of Action

While specific signaling pathways involving this compound are not extensively documented, its role as a precursor for imidazole-based antifungal agents is well-established. These antifungal drugs primarily exert their effect by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7]

The key target of imidazole antifungals is the enzyme lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme.[8][9] Inhibition of this enzyme disrupts the fungal ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth and proliferation.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Propyl-1H-imidazole

An In-depth Technical Guide to 1-Propyl-1H-imidazole: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound, also known as N-propylimidazole, is a heterocyclic organic compound belonging to the imidazole (B134444) family.[1] With the chemical formula C6H10N2, this compound is characterized by a five-membered aromatic ring containing two nitrogen atoms, with a propyl group attached to one of the nitrogen atoms.[1][2] Its unique molecular structure imparts a range of physical and chemical properties that make it a valuable intermediate and building block in various fields, particularly in pharmaceutical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the core , along with experimental protocols and diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

This compound is typically a colorless to light yellow transparent liquid at room temperature.[1][2][3] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H10N2 | [1][4][5] |

| Molecular Weight | 110.16 g/mol | [4][5] |

| Appearance | Colorless to light yellow transparent liquid | [1][2][3] |

| Boiling Point | 221.3 ± 9.0 °C at 760 mmHg 94 °C at 11 mmHg | [1][3][6] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 87.6 ± 18.7 °C | [1] |

| Refractive Index | 1.512 | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Note: A precise melting point for this compound is not consistently reported in the surveyed literature.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the imidazole ring and the attached propyl group. The imidazole ring is aromatic and possesses both basic and nucleophilic properties due to the lone pair of electrons on the sp2-hybridized nitrogen atom.

Key aspects of its reactivity include:

-

Ligand Formation: It can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property is crucial for its application in catalysis.

-

Intermediate in Organic Synthesis: Its structure allows it to serve as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

-

Synthesis of Ionic Liquids: this compound is a precursor in the development of ionic liquids, which are valued for their use in green chemistry.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of imidazole with a propyl halide. The following is a representative experimental protocol.

Materials:

-

Imidazole

-

Sodium hydride (NaH)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Diatomaceous earth

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of imidazole (1.37 g, 20.1 mmol) in anhydrous tetrahydrofuran (50.0 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at the same temperature.

-

Continue to stir the reaction solution for 16 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with tetrahydrofuran.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by flash column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.

-

This procedure should yield this compound as a colorless oil (2.07 g, 18.8 mmol, 93% yield).[6]

Spectroscopic Characterization

¹H NMR Spectroscopy:

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃) δ: 0.93 (3H, t, J = 7.2 Hz), 1.81 (2H, sextet, J = 7.2 Hz), 3.90 (2H, t, J = 7.2 Hz), 6.91 (1H, s), 7.06 (1H, s), 7.46 (1H, s).[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity Overview

This diagram provides a logical overview of the key chemical reactivities of this compound.

Caption: Key reactivity aspects of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a common scaffold in many biologically active molecules. While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its role as a synthetic precursor suggests its incorporation into larger molecules designed to target a variety of biological pathways. The development of novel drugs often relies on the availability of such versatile building blocks to create diverse chemical libraries for screening.

Safety and Handling

Handling of this compound requires adherence to standard laboratory safety protocols. It is a combustible liquid with a flash point of 87.6 ± 18.7 °C.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical with a well-defined set of physical and chemical properties that make it highly valuable in research and industrial applications, particularly in the synthesis of pharmaceuticals and ionic liquids. This guide has summarized its core characteristics, provided a detailed experimental protocol for its synthesis, and presented visual diagrams to illustrate its synthesis workflow and reactivity. While further research is needed to fully elucidate its role in specific biological signaling pathways and to provide a more comprehensive set of analytical data, the information presented here offers a solid foundation for professionals in the fields of chemistry and drug development.

References

Synthesis of 1-Propyl-1H-imidazole from Imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-propyl-1H-imidazole from imidazole (B134444), a critical process for obtaining a versatile intermediate in various fields, including pharmaceuticals and materials science.[1][2] The primary synthetic route involves the N-alkylation of the imidazole ring, a fundamental transformation in organic chemistry. This document details the reaction, presents quantitative data, and provides an experimental protocol for its successful implementation.

Core Synthesis Pathway: N-Alkylation of Imidazole

The most prevalent and efficient method for the synthesis of this compound is the direct N-alkylation of imidazole with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. This reaction is a nucleophilic substitution where the imidazole anion, generated by a base, attacks the electrophilic carbon of the alkyl halide.[3]

The general reaction scheme is as follows:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a high-yield synthesis method. [4] Materials:

-

Imidazole (1.37 g, 20.1 mmol)

-

Sodium hydride (55% dispersion in oil, 0.966 g, 22.1 mmol)

-

1-Bromopropane (5.48 mL, 60.3 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF, 50.0 mL)

-

Diatomaceous earth

-

Silica (B1680970) gel for column chromatography

-

Chloroform and Methanol (for eluent)

Procedure:

-

Deprotonation: To a solution of imidazole in anhydrous THF in a round-bottom flask, slowly add the sodium hydride at room temperature under an inert atmosphere. Stir the resulting mixture at room temperature for 1 hour.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture at room temperature. Continue to stir the solution for 16 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with THF.

-

Isolation of Crude Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a silica gel stationary phase and a chloroform/methanol eluent system to afford this compound as a colorless oil.

Characterization:

The structure of the final product can be confirmed by spectroscopic methods, such as ¹H NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ would show signals at approximately δ 0.93 (t, 3H), 1.81 (m, 2H), 3.90 (t, 2H), 6.91 (s, 1H), 7.06 (s, 1H), and 7.46 (s, 1H). [4]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression of chemical transformations. The diagram below illustrates the key relationships between the reactants, intermediates, and the final product.

Caption: Logical relationships in the N-alkylation of imidazole.

References

A Technical Guide to the Physicochemical Properties of 1-Propyl-1H-imidazole

This guide provides an in-depth overview of the boiling point and density of 1-Propyl-1H-imidazole, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various sources to ensure a comprehensive understanding of its physical characteristics.

Introduction to this compound

This compound, also known as N-propylimidazole, is a heterocyclic organic compound from the imidazole (B134444) family.[1][2] Its chemical structure, which includes a propyl group attached to a nitrogen atom of the imidazole ring, gives it distinct properties that make it a valuable intermediate in organic synthesis.[1] This compound, identified by the CAS Number 35203-44-2, is typically a colorless to pale yellow liquid at room temperature.[2][3][4] It sees wide application in the pharmaceutical industry as a building block for drug synthesis and in materials science for creating ionic liquids and coordination complexes.[2][4]

Physical and Chemical Properties

The key physical properties of this compound are summarized in the table below. These values are crucial for its handling, application in reactions, and for purification processes.

| Property | Value | Conditions |

| Boiling Point | 221.3 ± 9.0 °C | at 760 mmHg |

| 94 °C | at 11 mmHg (lit.)[2][3][5][6][7] | |

| Density | 1.0 ± 0.1 g/cm³ | Predicted |

| 0.95 g/cm³ | - | |

| 0.95 ± 0.1 g/cm³ | Predicted[3][5][6] | |

| Molecular Formula | C6H10N2 | -[1][2][6] |

| Molecular Weight | 110.16 g/mol | -[2][6] |

| Appearance | Colorless to light yellow transparent liquid | Room Temperature[1][2][3] |

| CAS Number | 35203-44-2 | -[2][3][5][6] |

Experimental Protocols

While specific experimental protocols for the determination of boiling point and density are not detailed in the provided search results, a representative synthesis protocol for this compound is described, which is a prerequisite for measuring its physical properties.

Synthesis of this compound [7]

-

Materials: Imidazole, Sodium hydride (55%), 1-bromopropane, Tetrahydrofuran (B95107) (THF), Chloroform, Methanol, Silica (B1680970) gel.

-

Procedure:

-

Sodium hydride (0.966 g, 22.1 mmol, 55%) is slowly added to a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (50.0 mL) at room temperature.[7]

-

The resulting mixture is stirred at room temperature for 1 hour.[7]

-

1-bromopropane (5.48 mL, 60.3 mmol) is then added dropwise to the reaction mixture at the same temperature.[7]

-

The solution is stirred for an additional 16 hours.[7]

-

Upon completion, the mixture is filtered through a diatomaceous earth pad, and the filter cake is washed with tetrahydrofuran.[7]

-

The filtrate and washings are combined and concentrated under reduced pressure to remove the solvent.[7]

-

The crude product is purified by fast column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.[7]

-

-

Yield: This process affords this compound (2.07 g, 18.8 mmol) as a colorless oil, corresponding to a 93% yield.[7]

The determination of the boiling point would typically follow such a synthesis and purification process, likely through distillation under reduced pressure, which aligns with the reported value at 11 mmHg. Density would be measured using standard laboratory equipment like a pycnometer or a digital density meter.

Visualization of Compound Properties

The logical relationship between the identification of this compound and its core physical properties is illustrated in the diagram below.

Caption: Logical flow from compound identification to its properties.

References

Solubility of 1-Propyl-1H-imidazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propyl-1H-imidazole, a versatile heterocyclic compound utilized in various chemical and pharmaceutical applications. While specific quantitative solubility data is not extensively available in published literature, this document outlines the known qualitative solubility information and provides a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound in relevant organic solvents for applications ranging from reaction chemistry to formulation development.

Introduction to this compound

This compound (CAS No. 35203-44-2) is a substituted imidazole (B134444) that presents as a colorless to light yellow transparent liquid.[1] Its molecular structure, featuring a propyl group on the imidazole ring, imparts a unique combination of polarity and lipophilicity, influencing its solubility in various media. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is also explored for its utility in the development of ionic liquids.[2][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Qualitative Solubility Profile

Sources consistently describe this compound as having excellent solubility in organic solvents.[3] This general solubility is attributed to its molecular structure, which allows for favorable interactions with a wide range of organic solvent molecules. However, for precise applications in research and development, qualitative descriptions are insufficient. Quantitative data is essential for accurate stoichiometric calculations, determining appropriate solvent systems for chromatography, and developing stable liquid formulations.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides a robust experimental protocol for researchers to determine this data in their own laboratories. The following table is presented as a template for organizing and presenting the experimentally determined solubility data for clear comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Ethanol | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Acetone | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Toluene | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Ethyl Acetate | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Dichloromethane | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Diethyl Ether | TBD | TBD | TBD | Shake-Flask Method | [Your Data] |

| Add other solvents as needed |

TBD: To Be Determined

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] The following protocol is adapted for the determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

4.1. Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

4.2. Procedure

-

Preparation of Solvent: Add a known volume of the selected organic solvent to a series of scintillation vials or flasks.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct second liquid phase (undissolved solute) should be visible to ensure that saturation is achievable.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined by preliminary experiments where the concentration of the solute in the solvent is measured at different time points until it becomes constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets of the solute.

-

Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Analytical Method Validation

A crucial aspect of obtaining accurate solubility data is the validation of the analytical method used for quantification. This includes establishing the linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ) of the method for this compound in the specific solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While this compound is qualitatively known to be highly soluble in organic solvents, this guide highlights the critical need for quantitative data for its effective application in research and development. The provided experimental protocol offers a standardized approach for determining the solubility of this compound in various organic solvents. The systematic collection and organization of such data, as facilitated by the template table, will be invaluable for the scientific community, particularly for those in drug discovery and chemical process development. By following the detailed methodology and workflow presented, researchers can generate the reliable and reproducible solubility data necessary to advance their projects.

References

Spectral Analysis of 1-Propyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-propyl-1H-imidazole. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The experimental data presented was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.46 | s | - | 1H | H-2 (imidazole ring) |

| 7.06 | s | - | 1H | H-4 (imidazole ring) |

| 6.91 | s | - | 1H | H-5 (imidazole ring) |

| 3.90 | t | 7.2 | 2H | N-CH ₂-CH₂-CH₃ |

| 1.81 | td | 7.2, 14.4 | 2H | N-CH₂-CH ₂-CH₃ |

| 0.93 | t | 7.2 | 3H | N-CH₂-CH₂-CH ₃ |

¹³C NMR Spectral Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~137 | C-2 (imidazole ring) |

| ~129 | C-4 (imidazole ring) |

| ~121 | C-5 (imidazole ring) |

| ~48 | C H₂ (N-propyl) |

| ~24 | C H₂ (N-propyl) |

| ~11 | C H₃ (N-propyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for this compound based on its molecular structure.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3150 - 3100 | Medium | C-H stretch | Imidazole (B134444) ring |

| 2960 - 2850 | Strong | C-H stretch | Propyl group (alkane) |

| ~1670 | Medium | C=N stretch | Imidazole ring |

| ~1500 | Medium | C=C stretch | Imidazole ring |

| 1465 - 1450 | Medium | C-H bend | Propyl group (CH₂) |

| 1380 - 1370 | Medium | C-H bend | Propyl group (CH₃) |

| 1250 - 1020 | Strong | C-N stretch | Imidazole ring |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectral data for liquid samples such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and data interpretation for this compound.

Caption: Workflow for the spectral analysis of this compound.

References

A Comprehensive Technical Guide to 1-Propyl-1H-imidazole: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Propyl-1H-imidazole (CAS No. 35203-44-2), a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science. This document details its commercial availability, physicochemical properties, a robust experimental protocol for its synthesis and purification, and an exploration of its current and potential applications. The information is structured to be a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities. The table below summarizes the offerings from several prominent vendors.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 5 g, 25 g, 100 g, 500 g[1] |

| Chem-Impex | ≥ 99% | Inquire for details[2] |

| SciSupplies | 98% | 1 kg[3] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Inquire for details[4] |

| ChemicalBook | 99% | Inquire for details[5] |

| Sunway Pharm Ltd | --- | Inquire for details[6] |

| CymitQuimica | 97% | 5g, 10g, 25g, 50g, 100g, 500g[7] |

| Jinan Future chemical Co.,Ltd | --- | Inquire for details[8] |

| Chemneo | ≥ 98.0% | Inquire for details[9] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35203-44-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀N₂ | [1][2][3] |

| Molecular Weight | 110.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 94 °C / 11 mmHg | Jinan Future chemical Co.,Ltd |

| Density | 0.95 ± 0.1 g/cm³ | Jinan Future chemical Co.,Ltd |

| Refractive Index | 1.4810 - 1.4850 | Jinan Future chemical Co.,Ltd |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |

Synthesis and Purification: An Experimental Protocol

A common and effective method for the synthesis of this compound is through the N-alkylation of imidazole (B134444) with a propyl halide. The following protocol is a detailed methodology for this synthesis.

Materials and Reagents

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diatomaceous earth (Celite)

-

Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)

Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent) and dissolve it in anhydrous THF.

-

Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of imidazole will be observed as a white precipitate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of chloroform and methanol as the eluent to yield pure this compound as a colorless oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.47 (s, 1H), 7.07 (s, 1H), 6.92 (s, 1H), 3.92 (t, J=7.2 Hz, 2H), 1.83 (sext, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H).

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Applications and Future Directions

This compound serves as a crucial building block in organic synthesis.[10] Its primary applications are in the pharmaceutical and materials science sectors.

Pharmaceutical Applications

The imidazole moiety is a common feature in many biologically active compounds.[1] this compound is used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the broader class of N-alkylated imidazoles is integral to the development of various therapeutic agents, including antifungal and antimicrobial drugs. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes.

Materials Science

This compound is a precursor in the synthesis of ionic liquids. These compounds are salts that are liquid at or near room temperature and have applications as environmentally friendly solvents and electrolytes in batteries and other electrochemical devices.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a logical progression from a basic chemical scaffold. The diagram below illustrates the conceptual relationship of this compound as a starting material in a drug discovery pipeline.

Caption: Conceptual workflow for drug discovery starting from this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. Its value in the synthesis of pharmaceuticals and advanced materials is well-established. This guide provides the essential technical information for researchers to source, synthesize, and utilize this compound in their work. Further research into the biological activities of novel derivatives of this compound may unveil new therapeutic applications.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles, new imidazoles with potent activity against Candida albicans and dermatophytes. Synthesis, structure-activity relationship, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nano-ntp.com [nano-ntp.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

The Role of 1-Propyl-1H-imidazole in Green Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole, a versatile heterocyclic compound, is emerging as a significant player in the advancement of green chemistry. Its utility as a precursor to task-specific ionic liquids, its role as a catalyst and ligand in organic synthesis, and its applications in developing environmentally benign reaction conditions position it as a molecule of interest for sustainable chemical processes. This technical guide provides an in-depth analysis of the synthesis, applications, and environmental profile of this compound, with a focus on its contributions to greener methodologies in research and industry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption and further exploration in sustainable chemistry.

Introduction: The Green Chemistry Imperative and the Role of Imidazoles

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the development of greener solvents, catalysts, and synthetic routes is paramount. Imidazole (B134444) derivatives, with their unique chemical properties, have garnered considerable attention for their potential to address these challenges. This compound, in particular, serves as a key building block for N-propyl-substituted imidazolium-based ionic liquids, which are lauded for their low vapor pressure, thermal stability, and tunable properties, making them attractive alternatives to volatile organic compounds (VOCs).[1] Furthermore, the imidazole moiety itself can act as a catalyst or a ligand, facilitating a variety of organic transformations under milder and more environmentally friendly conditions.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in green chemistry. These properties influence its behavior as a solvent, catalyst, and precursor for ionic liquids.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [3] |

| Molecular Weight | 110.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 221.3 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 87.6 ± 18.7 °C | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.512 | [1] |

| Purity (Assay) | ≥ 98.0% | [1] |

Synthesis of this compound: Traditional vs. Green Approaches

The synthesis of this compound is a critical step that should align with the principles of green chemistry. While traditional methods are effective, they often employ hazardous reagents and solvents. This section details both a conventional and a greener, microwave-assisted approach.

Traditional Synthesis Protocol

A common method for the N-alkylation of imidazole involves the use of a strong base and an aprotic solvent.[4]

Reaction: Imidazole + 1-Bromopropane (B46711) → this compound

Experimental Protocol:

-

Preparation: To a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (B95107) (THF, 50.0 mL) at room temperature, slowly add sodium hydride (NaH, 55% dispersion in oil, 0.966 g, 22.1 mmol).

-

Activation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imidazolide (B1226674) anion.

-

Alkylation: Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at room temperature.

-

Reaction: Continue stirring the solution for 16 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with THF.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, chloroform/methanol eluent) to yield this compound.

Yield: 93%[4]

Critique from a Green Chemistry Perspective: This method, while high-yielding, utilizes hazardous reagents such as sodium hydride (highly reactive and flammable) and solvents like THF.

Greener Synthesis Approaches: Microwave-Assisted, Solvent-Free Alkylation

Microwave-assisted organic synthesis (MAOS) offers a greener alternative by significantly reducing reaction times, often enabling solvent-free conditions.[5][6]

Conceptual Greener Protocol (based on similar alkylations):

-

Mixing: In a microwave-safe vessel, combine imidazole (1.0 eq), 1-bromopropane (1.2 eq), and a solid base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 100-150 W) for a short duration (e.g., 5-15 minutes), monitoring the reaction progress by TLC.

-

Work-up: After cooling, the product can be extracted with a suitable solvent and the solid base filtered off. The solvent is then removed under reduced pressure.

This approach aligns better with green chemistry principles by avoiding hazardous reagents like NaH and minimizing or eliminating solvent use.[7]

Applications in Green Chemistry

This compound is a valuable precursor for the synthesis of 1-propyl-3-alkylimidazolium ionic liquids, which have found widespread use as green catalysts and solvents.

As a Precursor to Ionic Liquids for Catalysis

Ionic liquids derived from this compound can be employed as recyclable catalysts and reaction media for various organic transformations, thereby reducing the need for volatile and often toxic organic solvents.

4.1.1. Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Imidazolium-based ionic liquids can act as both the catalyst and the solvent.[8]

Reaction: Benzaldehyde (B42025) + Malononitrile (B47326) → 2-Benzylidenemalononitrile

General Experimental Protocol using an Imidazolium-based Ionic Liquid:

-

Reaction Setup: In a round-bottom flask, mix benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the 1-propyl-3-methylimidazolium-based ionic liquid (e.g., [C₃MIM][OH], 2 mL).

-

Reaction: Stir the mixture at room temperature for a specified time (typically 10-30 minutes).[9]

-

Product Isolation: After completion, extract the product with a non-polar solvent like diethyl ether. The ionic liquid, containing the catalyst, remains as a separate phase.

-

Catalyst Recycling: The ionic liquid phase can be washed and reused for subsequent reaction cycles.

| Aldehyde | Active Methylene Compound | Ionic Liquid Catalyst | Time (min) | Yield (%) | Recyclability (cycles) |

| Benzaldehyde | Malononitrile | [bmIm][OH] | 10 | 95 | >5 |

| 4-Chlorobenzaldehyde | Malononitrile | [bmIm][OH] | 15 | 94 | >5 |

| Benzaldehyde | Ethyl Cyanoacetate | [bmIm][OH] | 15 | 92 | >5 |

(Data adapted from similar imidazolium-based ionic liquid catalyzed reactions.[9])

4.1.2. Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of significant pharmaceutical interest. Imidazolium-based ionic liquids can catalyze this reaction efficiently under solvent-free conditions.[10]

Reaction: Benzaldehyde + Ethyl Acetoacetate (B1235776) + Urea (B33335) → 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

General Experimental Protocol using an Imidazolium-based Catalyst:

-

Reactant Mixture: In a flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and a catalytic amount of a 1,3-dialkylimidazolium salt (e.g., 5 mol%).[10]

-

Reaction Conditions: Heat the mixture under neat (solvent-free) conditions at a specified temperature (e.g., 80-100 °C) for the required time.

-

Product Isolation: After cooling, add water to the reaction mixture to precipitate the solid product.

-

Purification: Filter the solid, wash with cold water and ethanol, and recrystallize to obtain the pure dihydropyrimidinone. The aqueous filtrate containing the ionic liquid can be concentrated and the catalyst reused.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Time (min) | Yield (%) | Recyclability (cycles) |

| Benzaldehyde | Ethyl Acetoacetate | Urea | [BCMIM][Cl] | 15 | 96 | >4 |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | [BCMIM][Cl] | 10 | 95 | >4 |

| Benzaldehyde | Methyl Acetoacetate | Thiourea | [BCMIM][Cl] | 15 | 94 | >4 |

(Data adapted from similar imidazolium-based ionic liquid catalyzed reactions.[10])

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 35203-44-2 [chemicalbook.com]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel solvent-free approach to imidazole containing nitrogen-bridgehead heterocycles. | Semantic Scholar [semanticscholar.org]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 10. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]

N-Propylimidazole: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Properties, and Applications of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-propylimidazole, a substituted imidazole (B134444) that has garnered interest in various scientific fields, including organic synthesis, materials science, and pharmaceutical development. This document covers the historical context of its synthesis, its physicochemical and spectroscopic properties, established and potential applications, and a summary of its known biological activities.

Introduction and Historical Context

While the precise first synthesis of N-propylimidazole is not prominently documented in readily available literature, its development is rooted in the broader history of N-alkylimidazole synthesis. The alkylation of imidazoles is a fundamental reaction in heterocyclic chemistry, with numerous methods developed over the past century. Early methods for N-alkylation of imidazoles often involved the reaction of the imidazole salt with an alkyl halide.

A widely employed and illustrative method for the synthesis of N-propylimidazole is the reaction of imidazole with a propyl halide, such as 1-bromopropane, in the presence of a base. This reaction proceeds via the deprotonation of the imidazole ring to form an imidazolide (B1226674) anion, which then acts as a nucleophile to displace the halide from the alkyl halide.

Logical Workflow for a Typical N-alkylation of Imidazole

Below is a generalized workflow for the synthesis of N-propylimidazole, a common procedure adapted in many laboratories.

Caption: Generalized workflow for the synthesis of N-propylimidazole.

Physicochemical and Spectroscopic Properties

N-propylimidazole is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of N-Propylimidazole

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀N₂ | [2][3] |

| Molecular Weight | 110.16 g/mol | [2][3] |

| CAS Number | 35203-44-2 | [2][3] |

| Boiling Point | 94 °C at 11 mmHg | [3] |

| Density | ~0.95 g/cm³ | [3] |

| Refractive Index | 1.4810 - 1.4850 | [3] |

| Flash Point | 88 °C | [3] |

Spectroscopic analysis is crucial for the characterization of N-propylimidazole. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for N-Propylimidazole

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 7.46 | s | - | H-2 (imidazole ring) | [3] |

| 7.06 | s | - | H-4 (imidazole ring) | [3] |

| 6.91 | s | - | H-5 (imidazole ring) | [3] |

| 3.90 | t | 7.2 | -CH₂- (propyl chain) | [3] |

| 1.81 | sextet | 7.2, 7.4 | -CH₂- (propyl chain) | [3] |

| 0.93 | t | 7.4 | -CH₃ (propyl chain) | [3] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 3: Other Spectroscopic Data for N-Propylimidazole

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹³C NMR | Expected peaks around 137, 129, 119, 48, 24, 11 ppm | [1][2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=N, and C-N stretching | [4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 110 | [4] |

Experimental Protocols

Synthesis of N-Propylimidazole

A representative experimental protocol for the synthesis of N-propylimidazole is as follows.[3]

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diatomaceous earth

-

Ethyl acetate (B1210297)

-

Hexane

-

Magnesium sulfate

Procedure:

-

A solution of imidazole (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride (1.1 eq) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

1-Bromopropane (1.05 eq) is added dropwise to the mixture at 0 °C.

-

The reaction is stirred at room temperature for 16-24 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography or distillation to yield N-propylimidazole as a colorless to pale yellow oil.

Yield: 93%[3]

Applications of N-Propylimidazole

N-propylimidazole's unique combination of a heterocyclic ring and an alkyl chain imparts properties that make it a valuable compound in several applications.

Precursor for Ionic Liquids

One of the most significant applications of N-propylimidazole is as a precursor in the synthesis of imidazolium-based ionic liquids.[5] Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes. The N-propyl group can be one of the alkyl substituents on the imidazolium (B1220033) cation.

General Synthesis of an Imidazolium-Based Ionic Liquid:

Caption: General pathway for the synthesis of an imidazolium ionic liquid from N-propylimidazole.

Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of N-propylimidazole can act as Lewis bases, allowing the molecule to function as a ligand in coordination chemistry.[6][7] It can coordinate to a variety of metal centers, forming stable metal complexes. These complexes can have applications in catalysis, materials science, and as models for metalloenzymes.[3]

Intermediate in Pharmaceutical and Agrochemical Synthesis

N-propylimidazole serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[5][8] The imidazole moiety is a common scaffold in many biologically active compounds.

Biological Activity and Signaling Pathways

The biological activity of N-propylimidazole itself is not extensively characterized in publicly available literature. However, the imidazole core is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

It is plausible that N-propylimidazole could exhibit inhibitory effects on certain enzymes, as many imidazole-containing compounds are known to act as enzyme inhibitors, often by coordinating to the metal center in metalloenzymes.[9][10] Further research is needed to elucidate any specific biological targets or modulation of signaling pathways by N-propylimidazole. The current body of research does not point to a specific, well-defined signaling pathway that is directly and uniquely modulated by N-propylimidazole. Any potential biological effects are likely to be inferred from the broader class of imidazole-containing compounds.

Conclusion

N-propylimidazole is a readily accessible and versatile heterocyclic compound with established applications as a precursor to ionic liquids, a ligand in coordination chemistry, and an intermediate in organic synthesis. While its specific biological activities and role in signaling pathways are not yet well-defined, the prevalence of the imidazole scaffold in medicinal chemistry suggests potential for future discoveries in this area. The detailed synthetic protocols and comprehensive physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]

- 4. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 1-Propyl-1H-imidazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-propyl-1H-imidazole as a versatile ligand in coordination chemistry. The document details its synthesis, physicochemical properties, and its application in the formation of transition metal complexes, with a focus on its potential in catalysis and materials science.

Physicochemical Properties of this compound

This compound, also known as N-propylimidazole, is a heterocyclic organic compound that serves as a valuable ligand in the formation of coordination complexes.[1][2][3][4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 94 °C at 11 mmHg | [2] |

| Density | 0.95 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-alkylation of imidazole (B134444) with a propyl halide.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diatomaceous earth

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of sodium imidazolide (B1226674) is accompanied by the evolution of hydrogen gas.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at room temperature using a dropping funnel.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth to remove solid byproducts.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol mixture as the eluent to afford pure this compound.

Expected ¹H NMR Data (CDCl₃, 400 MHz): [2]

-

δ 7.46 (s, 1H, N-CH-N)

-

δ 7.06 (s, 1H, Imidazole C-H)

-

δ 6.91 (s, 1H, Imidazole C-H)

-

δ 3.90 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃)

-

δ 1.81 (m, 2H, N-CH₂-CH₂-CH₃)

-

δ 0.93 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃)

Coordination Chemistry of this compound

This compound acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring. This coordination behavior is similar to that of other N-alkylimidazoles.[1][5] The propyl group provides steric bulk and influences the solubility of the resulting metal complexes in organic solvents.

Applications in Catalysis

Metal complexes bearing imidazole-based ligands have shown significant promise in various catalytic applications, particularly in oxidation reactions.[7][8] While detailed protocols for catalytic reactions using specifically this compound complexes are not extensively documented in the provided search results, the following protocol for a related system serves as a valuable template.

Experimental Protocol: Catalytic Oxidation of Alkenes (General Protocol)

This protocol is adapted from studies on vanadium-imidazole complexes used as haloperoxidase models for oxidation reactions.[8]

Materials:

-

Substrate (e.g., styrene, ethylbenzene, thioanisole)

-

This compound metal complex (e.g., with Vanadyl sulfate)

-

Hydrogen peroxide (H₂O₂)

-

Solvent (e.g., acetonitrile, water)

-

Reaction vessel

-

Magnetic stirrer

-

Thermostat

Procedure:

-

In a reaction vessel, dissolve the substrate in the chosen solvent.

-

Add the this compound metal complex catalyst to the solution.

-

Stir the mixture at the desired reaction temperature.

-

Slowly add hydrogen peroxide to the reaction mixture.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC, TLC).

-

Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product if necessary.

Data Presentation:

The catalytic performance can be evaluated based on substrate conversion and product selectivity, which should be summarized in a table for clear comparison.

| Catalyst | Substrate | Conversion (%) | Product(s) | Selectivity (%) |

| [VO(this compound)ₓ] | Styrene | Data not available | Benzaldehyde, Styrene oxide | Data not available |

| [VO(this compound)ₓ] | Thioanisole | Data not available | Methyl phenyl sulfoxide | Data not available |

Note: The table is illustrative as specific data for this compound complexes were not found in the search results.

Applications in Drug Development

Imidazole-based compounds are of significant interest in drug discovery due to their presence in biologically important molecules like histidine and their ability to coordinate with metal ions in metalloenzymes.[9] this compound can be used as a building block for the synthesis of more complex molecules with potential therapeutic applications, including antifungal and anticancer agents.[2][9]

The imidazole moiety can interact with biological targets through various mechanisms, including:

-

DNA Intercalation: Imidazole derivatives can insert between the base pairs of DNA, disrupting its structure and function.[9]

-

Enzyme Inhibition: By coordinating to the metal center of metalloenzymes, imidazole-containing compounds can inhibit their catalytic activity.[9]

-

Receptor Regulation: These compounds can act as agonists or antagonists at various receptors.[9]

While no specific signaling pathways involving this compound were identified in the provided search results, its role as a ligand in bioactive metal complexes suggests its potential to modulate biological processes. Further research is needed to explore the specific molecular targets and signaling pathways affected by its coordination complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. azjournalbar.com [azjournalbar.com]

- 6. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsrtjournal.com [ijsrtjournal.com]

Application Notes and Protocols: The Role of 1-Propyl-1H-imidazole in the Synthesis of Ionic Liquids

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Comprising organic cations and either organic or inorganic anions, they possess a unique set of properties including low vapor pressure, high thermal and chemical stability, and tunable solubility.[1][2][3][4][5] These characteristics make them attractive as "green" solvents and catalysts in a variety of applications, from organic synthesis and biomass processing to the development of advanced materials and pharmaceuticals.[1][3][5][6][7]

Imidazolium-based ionic liquids are among the most extensively studied due to their stability and the relative ease with which their properties can be modified.[2][7] 1-Propyl-1H-imidazole is a key building block in the synthesis of a subset of these materials, serving as a precursor to a range of 1-propyl-3-alkylimidazolium salts.[8] The length of the alkyl chains on the imidazolium (B1220033) cation influences the physicochemical properties of the resulting ionic liquid, such as its viscosity, melting point, and hydrophobicity.[6][9][10][11]

These application notes provide an overview of the synthesis of ionic liquids using this compound, including detailed experimental protocols and a summary of reaction conditions.

Synthesis of 1-Propyl-3-Alkylimidazolium Ionic Liquids

The primary method for synthesizing 1-propyl-3-alkylimidazolium ionic liquids is through a quaternization reaction. This involves the alkylation of the N-3 position of the this compound ring with an alkyl halide. This straightforward SN2 reaction is a common and efficient route to produce a wide variety of imidazolium halide salts, which can then be used directly or undergo further modification through anion exchange.[4][12][13]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-propylimidazolium Halide

This protocol describes a general procedure for the synthesis of 1-methyl-3-propylimidazolium halide via the quaternization of this compound with a methyl halide.

Materials:

-

This compound

-

Methyl halide (e.g., iodomethane (B122720) or bromomethane)

-

Acetonitrile (or other suitable solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in acetonitrile.

-

Addition of Alkylating Agent: Slowly add a slight molar excess of the methyl halide to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for the required duration (typically several hours) until the reaction is complete, which can be monitored by TLC.[14]

-

Work-up: After cooling to room temperature, the product may precipitate or form a separate liquid phase.

-

Purification: Wash the product repeatedly with diethyl ether to remove any unreacted starting materials.[14]

-

Drying: Dry the purified ionic liquid under vacuum to remove any residual solvent.[14]

Protocol 2: Anion Exchange

This protocol outlines a general method for exchanging the halide anion of a 1-propyl-3-alkylimidazolium salt for another anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻).

Materials:

-

1-propyl-3-alkylimidazolium halide

-

Anion exchange salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate)[15]

-

Solvent (e.g., water or methylene (B1212753) chloride)[15]

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 1-propyl-3-alkylimidazolium halide in an appropriate solvent, such as water.[15]

-

Addition of Exchange Salt: Add a slight molar excess of the anion exchange salt (e.g., sodium tetrafluoroborate) to the solution.[15]

-

Reaction: Stir the mixture for a specified period (e.g., 15 minutes) to allow for the metathesis reaction to occur.[15]

-

Extraction: Add an organic solvent like methylene chloride to extract the newly formed ionic liquid. The precipitated inorganic salt (e.g., sodium halide) will remain in the aqueous phase.[15]

-

Washing: Wash the organic phase with water to remove any remaining inorganic salts.

-

Drying: Remove the organic solvent using a rotary evaporator and subsequently dry the ionic liquid under vacuum to remove any residual water.[15] The completeness of the anion exchange can be confirmed with a silver nitrate (B79036) test.[15]

Data Presentation

The following tables summarize representative reaction conditions for the synthesis of 1-alkylimidazoles and the subsequent quaternization to form imidazolium-based ionic liquids.

Table 1: Synthesis of N-Alkylimidazoles